molecular formula C20H16N6OS B5183381 N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

Cat. No. B5183381
M. Wt: 388.4 g/mol
InChI Key: ZZRAECUAWNOJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide, also known as CTI-01, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide is not fully understood. However, it has been proposed that N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide inhibits the activity of certain enzymes that play a role in cancer cell growth and inflammation. N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide inhibits cancer cell growth and induces apoptosis, or programmed cell death. N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation. Additionally, N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in in vitro studies. However, there are also limitations to using N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide in lab experiments. It has not yet been extensively studied in vivo, and its safety and efficacy in humans have not been established.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to establish the safety and efficacy of N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide in humans.

Synthesis Methods

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 2-bromoacetophenone in the presence of a base. This reaction yields 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetophenone. The second step involves the reaction of the product from the first step with cyanogen bromide in the presence of a base. This reaction yields N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide.

Scientific Research Applications

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has shown potential as a therapeutic agent for various diseases. It has been studied for its anticancer properties, specifically in the treatment of breast cancer and leukemia. N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has also been studied for its anti-inflammatory properties, showing potential in the treatment of inflammatory bowel disease and rheumatoid arthritis. Additionally, N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide has been studied for its antiviral properties, showing potential in the treatment of HIV and hepatitis C.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c1-2-26-16-10-6-4-8-14(16)18-19(26)23-20(25-24-18)28-12-17(27)22-15-9-5-3-7-13(15)11-21/h3-10H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRAECUAWNOJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanophenyl)-2-({5-ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

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